molecular formula C16H14O2 B598750 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one CAS No. 125494-84-0

7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B598750
CAS No.: 125494-84-0
M. Wt: 238.286
InChI Key: SCTSWSXQDNISSX-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It features a benzyloxy group attached to the 7th position of a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2,3-dihydro-1H-inden-1-one with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzyloxy-substituted indenones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Benzyloxy-substituted indenones.

    Reduction: Benzyloxy-substituted alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Uniqueness: 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its indenone core and benzyloxy substitution make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-phenylmethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-14-10-9-13-7-4-8-15(16(13)14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTSWSXQDNISSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743501
Record name 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125494-84-0
Record name 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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